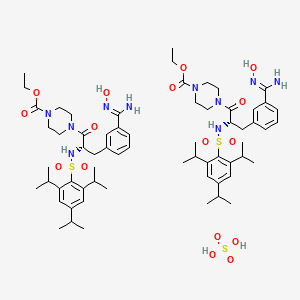
2-(1-Hydroxyethyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring with a hydroxyethyl group attached to the second position and a hydroxyl group at the eighth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)quinolin-8-ol can be achieved through several methods. One common approach involves the reaction of quinolin-8-ol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-(1-Hydroxyethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)quinolin-8-ol.
Reduction: The compound can be reduced to form 2-(1-Hydroxyethyl)quinolin-8-amine.
Substitution: The hydroxyl group at the eighth position can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 2-(1-Oxoethyl)quinolin-8-ol
Reduction: 2-(1-Hydroxyethyl)quinolin-8-amine
Substitution: Various halogenated or alkylated derivatives of quinolin-8-ol.
科学的研究の応用
2-(1-Hydroxyethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Hydroxyethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound interferes with the signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
類似化合物との比較
Quinolin-8-ol: Lacks the hydroxyethyl group but shares similar biological activities.
2-(1-Hydroxyethyl)quinolin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
2-(1-Hydroxyethyl)isoquinolin-8-ol: An isoquinoline derivative with similar properties.
Uniqueness: 2-(1-Hydroxyethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications and applications .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)quinolin-8-ol |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-7,13-14H,1H3 |
InChIキー |
OECLWHJCKJHVJB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(C=CC=C2O)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)


